1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine
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Overview
Description
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine is a chemical compound that features a pyrazole ring attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine: Similar structure but with different substitution patterns on the pyrazole ring.
1-(1-methyl-1H-pyrazol-5-yl)methylpiperidine: Another similar compound with variations in the position of the pyrazole ring attachment.
Uniqueness
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C10H18N4/c1-13-5-4-10(12-13)8-14-6-2-9(11)3-7-14/h4-5,9H,2-3,6-8,11H2,1H3 |
InChI Key |
AAAVYVYXQRTGGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2CCC(CC2)N |
Origin of Product |
United States |
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